molecular formula C10H14N2S2 B12655784 2-Pyridinecarbothioamide, 4-((1-methylpropyl)thio)- CAS No. 186044-61-1

2-Pyridinecarbothioamide, 4-((1-methylpropyl)thio)-

Cat. No.: B12655784
CAS No.: 186044-61-1
M. Wt: 226.4 g/mol
InChI Key: ODEYVYUWFKWGQH-UHFFFAOYSA-N
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Description

2-Pyridinecarbothioamide, 4-((1-methylpropyl)thio)- is a chemical compound with the molecular formula C10H14N2S2. It belongs to the class of pyridinecarbothioamides, which are known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a pyridine ring, a carbothioamide group, and a 1-methylpropylthio substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarbothioamide, 4-((1-methylpropyl)thio)- typically involves the reaction of 2-pyridinecarbothioamide with 1-methylpropylthiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarbothioamide, 4-((1-methylpropyl)thio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pyridinecarbothioamide, 4-((1-methylpropyl)thio)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridinecarbothioamide, 4-((1-methylpropyl)thio)- involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound can form coordination complexes with metal ions, which can interfere with cellular processes and exhibit cytotoxic effects. Additionally, its interaction with proteins and nucleic acids can disrupt their normal functions, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarbothioamide: Lacks the 1-methylpropylthio substituent, which may result in different chemical and biological properties.

    4-Methyl-2-pyridinecarbothioamide: Contains a methyl group instead of the 1-methylpropylthio group, leading to variations in reactivity and applications.

Uniqueness

2-Pyridinecarbothioamide, 4-((1-methylpropyl)thio)- is unique due to the presence of the 1-methylpropylthio substituent, which can influence its chemical reactivity and biological interactions. This structural feature may enhance its ability to form stable complexes with metal ions and interact with biological macromolecules, making it a valuable compound for various applications.

Properties

CAS No.

186044-61-1

Molecular Formula

C10H14N2S2

Molecular Weight

226.4 g/mol

IUPAC Name

4-butan-2-ylsulfanylpyridine-2-carbothioamide

InChI

InChI=1S/C10H14N2S2/c1-3-7(2)14-8-4-5-12-9(6-8)10(11)13/h4-7H,3H2,1-2H3,(H2,11,13)

InChI Key

ODEYVYUWFKWGQH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SC1=CC(=NC=C1)C(=S)N

Origin of Product

United States

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